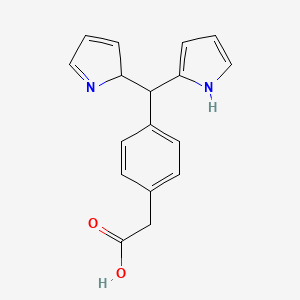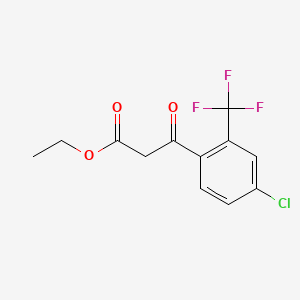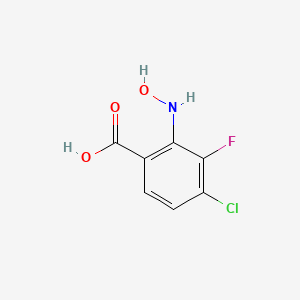
5-(4-Carboxymethylphenyl)dipyrromethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Carboxymethylphenyl)dipyrromethane is a pyrrole building block primarily used in the synthesis of porphyrins. Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme and chlorophyll. This compound is significant in research due to its role in creating complex macrocycles that are essential in various biological and chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Carboxymethylphenyl)dipyrromethane typically involves the acid-catalyzed condensation of pyrroles and aldehydes. One common method includes the condensation of 4-methylbenzylaldehyde with an excess of pyrrole, catalyzed by trifluoroacetic acid at room temperature. This reaction yields meso-(4-methylphenyl)dipyrromethane, which can then be further modified to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Carboxymethylphenyl)dipyrromethane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
5-(4-Carboxymethylphenyl)dipyrromethane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing porphyrins, which are crucial in studying various chemical processes.
Biology: Porphyrins synthesized from this compound are used in biological research to understand cellular processes and enzyme functions.
Medicine: Porphyrins have applications in photodynamic therapy for cancer treatment, where they act as photosensitizers that help destroy cancer cells when exposed to light.
Industry: This compound is used in the development of dyes, pigments, and catalysts
Mécanisme D'action
The mechanism of action of 5-(4-Carboxymethylphenyl)dipyrromethane is primarily related to its role in porphyrin synthesis. Porphyrins can interact with various molecular targets, including enzymes and cellular structures. In photodynamic therapy, porphyrins generate reactive oxygen species upon light activation, leading to the destruction of targeted cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- meso-(4-Methylphenyl)dipyrromethane
- 5-(4-Carboxyphenyl)dipyrromethane
- 10,15,20-Tris(4-methylphenyl)porphyrin
Uniqueness
5-(4-Carboxymethylphenyl)dipyrromethane is unique due to its specific functional groups that allow for versatile modifications and applications in various fields. Its carboxymethyl group provides additional reactivity compared to similar compounds, making it a valuable intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C17H16N2O2 |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
2-[4-[1H-pyrrol-2-yl(2H-pyrrol-2-yl)methyl]phenyl]acetic acid |
InChI |
InChI=1S/C17H16N2O2/c20-16(21)11-12-5-7-13(8-6-12)17(14-3-1-9-18-14)15-4-2-10-19-15/h1-10,14,17,19H,11H2,(H,20,21) |
Clé InChI |
IZOSIJHUAIOFPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(N=C1)C(C2=CC=C(C=C2)CC(=O)O)C3=CC=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,5,7-trione](/img/structure/B14772969.png)




![2-amino-N-methyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14773002.png)
![1-[3-(Benzenesulfonamido)-1,4-dioxo-2-naphthyl]pyridin-1-ium-3-carboxamide](/img/structure/B14773003.png)




![2-[3-[1,1-Dimethyl-3-(4-sulfobutyl)-1,3-dihydro-benzo[e]indol-2-ylidene]-propenyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium hydroxide, inner salt, sodium salt](/img/structure/B14773035.png)

